

Technical Guide: 5-Amino-2-morpholin-4-yl-benzamide

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Compound of Interest

Compound Name: 5-Amino-2-morpholin-4-yl-benzamide

CAS No.: 50891-32-2

Cat. No.: B1298229

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CAS: 50891-32-2 | Formula: $C_{11}H_{15}N_3O_2$ | MW: 221.26 g/mol [1]

Executive Summary & Core Utility

5-Amino-2-morpholin-4-yl-benzamide is a bifunctional pharmacophore scaffold used primarily in the synthesis of ATP-competitive kinase inhibitors. Its structure features a solvent-exposed morpholine ring (improving solubility and pharmacokinetic properties) and a primary aniline amine at the 5-position, which serves as a nucleophilic "warhead" for coupling with heterocyclic cores such as imidazo[1,2-a]pyrazines or triazolopyrazines.

Primary Application: Synthesis of inhibitors targeting JAK, BTK, and various serine/threonine kinases involved in inflammatory pathways (e.g., Rheumatoid Arthritis) and oncology.

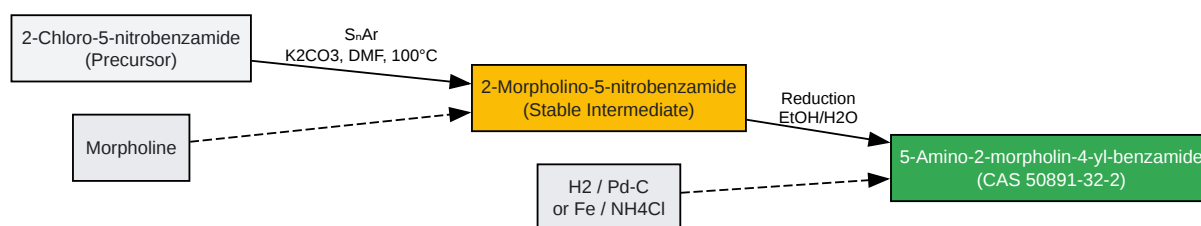
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Property	Specification	Technical Insight
Appearance	Off-white to pale yellow solid	Coloration often arises from trace oxidation of the aniline amine.
Molecular Weight	221.26 g/mol	Optimal fragment size for "Rule of 5" compliant drug design.
Solubility	DMSO, DMF (>50 mg/mL)	Poor water solubility; requires organic co-solvents for reactions.
LogP (Calc)	-0.5 - 0.8	The morpholine oxygen lowers lipophilicity compared to piperidine analogs.
pKa (Calc)	~3.5 (Aniline), ~8.3 (Morpholine)	The 5-amino group is weakly basic; the morpholine nitrogen is protonatable.
H-Bond Donors	3 (Amide -NH ₂ , Aniline -NH ₂)	Critical for hinge-region binding in kinase active sites.

Synthetic Architecture & Methodology

The synthesis of CAS 50891-32-2 follows a regioselective Nucleophilic Aromatic Substitution (S_NAr) followed by a Nitro Reduction. This route is preferred over direct amination of halo-anilines due to the activating influence of the nitro group in the precursor.

Reaction Scheme (Graphviz Visualization)



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Caption: Two-step synthetic pathway leveraging the electron-withdrawing nitro group to facilitate morpholine addition.

Detailed Experimental Protocol

Step 1: S_NAr Displacement (Formation of Nitro-Intermediate)

- Rationale: The amide and nitro groups at positions 1 and 5 make the chlorine at position 2 highly electrophilic.
- Reagents: 2-Chloro-5-nitrobenzamide (1.0 eq), Morpholine (1.5 eq), K₂CO₃ (2.0 eq).
- Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).
- Procedure:
 - Dissolve 2-chloro-5-nitrobenzamide in DMF (5 vol).
 - Add K₂CO₃ followed by morpholine dropwise to control exotherm.
 - Heat to 90–100°C for 4–6 hours. Monitor by LC-MS for disappearance of starting material (M+H 200.6).
 - Workup: Cool to RT and pour into ice water. The nitro-intermediate (2-morpholino-5-nitrobenzamide) typically precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Reduction of Nitro Group

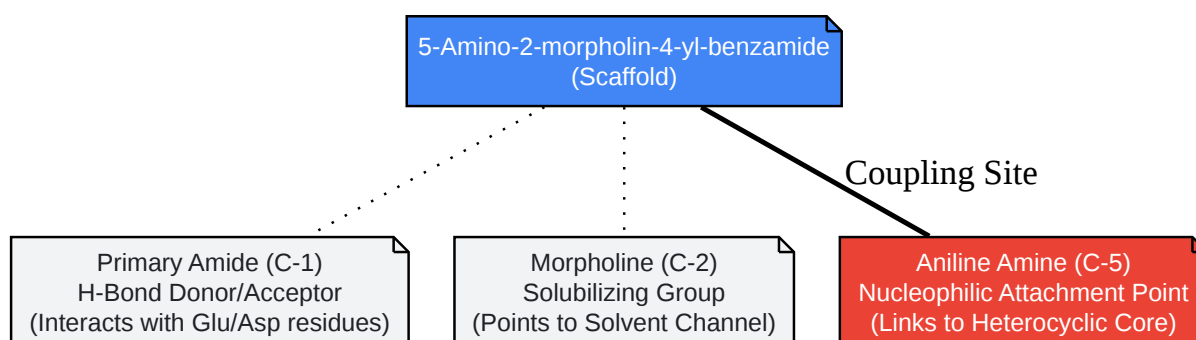
- Rationale: Catalytic hydrogenation is cleanest, but iron reduction is cheaper and avoids poisoning if sulfur impurities are present.
- Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (5 wt%), Hydrogen gas (balloon).
- Solvent: Methanol or Ethanol.[2]
- Procedure:
 - Suspend the nitro-intermediate in Methanol under N₂.

- Add Pd/C catalyst carefully (pyrophoric risk).
- Purge with H₂ and stir at RT to 40°C for 2–4 hours.
- Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.
- Purification: Recrystallize from Ethanol/Heptane if necessary.
- Yield: Typical overall yield 75–85%.

Application in Drug Discovery (SAR Logic)

In kinase inhibitor design, this molecule serves as the "solvent front" and "hinge binder" component.

Structural Activity Relationship (SAR) Map



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Caption: Functional dissection of the molecule showing its tripartite role in kinase binding affinity.

Coupling Logic

The 5-amino group is typically reacted with chlorinated heterocycles (e.g., 2-chloropyrimidine or 5,8-dibromo-imidazo[1,2-a]pyrazine) via Buchwald-Hartwig amination or acid-catalyzed S_NAr to build the final drug candidate [1, 2].

Handling & Safety (SDS Highlights)

- Health Hazards:
 - H315/H319: Causes skin and serious eye irritation.
 - H317: May cause an allergic skin reaction (Sensitizer).
 - H335: May cause respiratory irritation.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) over time.
- Disposal: Incineration with afterburner and scrubber (contains Nitrogen).

References

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- Galapagos NV. (2007). Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases. WO Patent 2007138072.
- BenchChem. (2025).[3] Synthesis and Troubleshooting of Nitrobenzamide Intermediates.

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